Dehydrolinalool, (+)-
Description
Structure
2D Structure
Properties
CAS No. |
68224-83-9 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(3R)-3,7-dimethyloct-6-en-1-yn-3-ol |
InChI |
InChI=1S/C10H16O/c1-5-10(4,11)8-6-7-9(2)3/h1,7,11H,6,8H2,2-4H3/t10-/m0/s1 |
InChI Key |
YWTIDNZYLFTNQQ-JTQLQIEISA-N |
Isomeric SMILES |
CC(=CCC[C@](C)(C#C)O)C |
Canonical SMILES |
CC(=CCCC(C)(C#C)O)C |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of Dehydrolinalool, +
Electrophilic and Nucleophilic Reactions of Dehydrolinalool, (+)-
The reactivity of (+)-dehydrolinalool is characterized by the interplay of its functional groups. The electron-rich double bond and the π-system of the alkyne are susceptible to electrophilic attack, while the hydroxyl group can act as a nucleophile or be converted into a good leaving group to facilitate nucleophilic substitution.
A notable example of an electrophilic reaction is the bromocycloetherification of dehydrolinalool. In this reaction, an electrophilic bromine species, such as that generated from 2,4,4,6-tetrabromo-2,5-cyclohexadienone (B1293818) (TBCO), attacks the double bond. The resulting bromonium ion intermediate is then intramolecularly trapped by the hydroxyl group, leading to the formation of a halogenated cyclic ether google.com. This type of halocyclization is a common biosynthetic pathway for many terpenoids google.com.
The hydroxyl group of (+)-dehydrolinalool can participate in nucleophilic reactions. Under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water), which can then be displaced by a nucleophile. However, this process can be complicated by competing rearrangement reactions due to the formation of a carbocation intermediate. To achieve more controlled nucleophilic substitution, the hydroxyl group is often converted into a better leaving group, such as a tosylate or mesylate. This allows for subsequent displacement by a wide range of nucleophiles in SN2-type reactions, which typically proceed with inversion of stereochemistry.
Cyclization Reactions of Dehydrolinalool Derivatives
The structural framework of dehydrolinalool is amenable to various cyclization strategies, particularly when the hydroxyl group is derivatized to modify its reactivity and influence the reaction pathway. These cyclizations can be initiated by thermal activation or by the use of catalysts.
Thermal Cyclization Pathways
Derivatives of dehydrolinalool can undergo thermal cyclization reactions, often proceeding through pericyclic pathways. For instance, the related compound linalool (B1675412) undergoes a concerted intramolecular ene reaction upon heating, leading to the formation of plinols, which are substituted cyclopentanols perfumerflavorist.comnih.gov. This type of reaction involves the transfer of an allylic hydrogen to the double bond with the concurrent formation of a carbon-carbon bond to close the ring perfumerflavorist.comnih.gov. While specific studies on the thermal ene reaction of dehydrolinalool derivatives are not extensively documented, analogous pathways can be anticipated.
Another potential thermal pathway for dehydrolinalool derivatives, such as its ethers, is a wpmucdn.comwpmucdn.com-sigmatropic rearrangement. For example, allyl alkynyl ethers are known to undergo facile wpmucdn.comwpmucdn.com-sigmatropic rearrangements at low temperatures to form γ,δ-unsaturated carboxylic acid derivatives after trapping of the resulting ketene (B1206846) nih.gov. Benzyl alkynyl ethers can also rearrange upon heating to form indanone derivatives nih.gov.
Catalyzed Cyclization Mechanisms
A variety of transition metal catalysts can be employed to effect the cyclization of dehydrolinalool derivatives under milder conditions than thermal methods. Lewis acids can also promote cyclization by activating the unsaturated functionalities of the molecule.
Lewis Acid-Catalyzed Cyclization: Lewis acids can coordinate to the carbonyl group of dehydrolinalool derivatives, such as esters, enhancing the electrophilicity of the double bond and promoting intramolecular attack by the alkyne. This can lead to the formation of cyclic structures. For example, the Lewis acid-promoted intramolecular cyclization of ortho-prenylated chalcones, which share structural similarities with dehydrolinalool derivatives, yields tertiary alcohols with high diastereoselectivity nih.gov.
Transition Metal-Catalyzed Cyclization: Transition metals like gold and palladium are known to catalyze a wide range of cyclization reactions involving alkynes and alkenes. Gold(I) catalysts, being soft Lewis acids, are particularly effective in activating the alkyne of dehydrolinalool derivatives for intramolecular nucleophilic attack by the derivatized hydroxyl group or other internal nucleophiles. This can lead to the formation of various heterocyclic and carbocyclic systems. Similarly, palladium catalysts can be used to mediate oxidative cyclizations, as demonstrated in the synthesis of dihydropyranones and furanones from β-hydroxyenones and α-hydroxyenones, respectively.
Rearrangement Reactions Involving Dehydrolinalool, (+)-
Dehydrolinalool and its derivatives are prone to various rearrangement reactions, which can be induced by acids, heat, or transition metal catalysts. These rearrangements often lead to the formation of valuable fragrance and flavor compounds.
Acid-Catalyzed Rearrangements
Under acidic conditions, dehydrolinalool, being a propargyl alcohol, can undergo two primary competing rearrangement reactions: the Meyer-Schuster rearrangement and the Rupe rearrangement google.comwikipedia.org.
The Meyer-Schuster rearrangement involves the acid-catalyzed 1,3-shift of the hydroxyl group to form an allenol intermediate, which then tautomerizes to an α,β-unsaturated carbonyl compound wikipedia.orgrsc.org. In the case of dehydrolinalool, this rearrangement leads to the formation of citral (B94496), a valuable fragrance and flavor compound with a characteristic lemon scent google.com. The reaction proceeds through protonation of the hydroxyl group, followed by its departure to form a carbocation, which then rearranges.
The Rupe rearrangement is a competing reaction for tertiary propargyl alcohols that can occur under acidic conditions. This pathway involves the formation of an enyne intermediate, which then rearranges to an α,β-unsaturated methyl ketone wikipedia.org.
The ratio of Meyer-Schuster to Rupe products can be influenced by the reaction conditions, including the strength of the acid and the solvent used. Milder conditions, often employing transition metal-based or Lewis acid catalysts, can favor the Meyer-Schuster rearrangement wikipedia.org.
Furthermore, the product of the Meyer-Schuster rearrangement, citral, can undergo further acid-catalyzed cyclization to form ionones, which are also important fragrance compounds with a violet-like aroma perfumerflavorist.comwikipedia.orgperfumerflavorist.com. This cyclization proceeds through the formation of a pseudoionone (B86502) intermediate perfumerflavorist.comwikipedia.orgperfumerflavorist.com.
Other Catalytic and Thermal Rearrangements
In addition to acid-catalyzed rearrangements, dehydrolinalool can undergo rearrangements promoted by other catalysts or by heat.
Transition Metal-Catalyzed Rearrangements: Various transition metal complexes can catalyze the rearrangement of dehydrolinalool. For example, a molybdenum-based catalytic system has been developed for the Meyer-Schuster rearrangement of dehydrolinalool to citral with high selectivity and yield google.com. Other catalysts, including those based on titanium and copper, have also been employed for this transformation google.com.
Thermal Rearrangements: As mentioned previously, the thermal ene reaction is a common rearrangement pathway for related terpene alcohols like linalool, leading to cyclic products perfumerflavorist.comnih.gov. While specific studies on the thermal rearrangement of dehydrolinalool itself are limited, it is plausible that under thermal conditions, it could also undergo ene-type reactions or other pericyclic rearrangements.
The diverse reactivity of (+)-dehydrolinalool makes it a valuable and versatile chiral starting material for the synthesis of a wide range of complex molecules, including many important fragrance and flavor compounds. The ability to control the reaction pathways through the choice of reagents and conditions allows for the selective formation of desired products.
Selective Hydrogenation Studies of Dehydrolinalool to Linalool and its Enantiomers
The selective hydrogenation of dehydrolinalool to linalool is a reaction of significant industrial importance, particularly in the synthesis of vitamins and fragrances. scentree.coscentree.co The primary challenge lies in the partial reduction of the carbon-carbon triple bond to a double bond without further reduction to a single bond (over-hydrogenation) and without affecting the existing double bond in the molecule.
The design of the catalyst is the most critical factor in achieving high selectivity for linalool. The most widely used catalysts for this transformation are palladium-based systems, often "poisoned" to moderate their reactivity.
Lindlar Catalyst: The archetypal catalyst for alkyne semi-hydrogenation is the Lindlar catalyst. It consists of palladium supported on a carrier like calcium carbonate (CaCO₃) or barium sulfate (B86663) (BaSO₄) and deactivated with poisons such as lead acetate (B1210297) and quinoline (B57606). masterorganicchemistry.comchem-station.comchemistrysteps.com This deactivation is crucial; it reduces the catalyst's activity, making it selective for the more reactive alkyne functional group over the alkene, thus preventing the formation of the alkane. pearson.com
Nanostructured Catalysts: Research has explored the use of palladium nanoparticles embedded within various synthetic polymer matrices. These nanostructured composite catalysts have demonstrated high selectivity, in some cases up to 99.5%, for the hydrogenation of dehydrolinalool. taylorfrancis.com
Novel Heterogeneous Catalysts: A Russian patent describes a method using a heterogeneous catalyst made from a fullerene complex, η²-C₆₀Pd(PPh₃)₂, supported on a "Sibunit" carbon carrier. This system is reported to produce high-purity linalool with a high reaction rate at temperatures between 40-70 °C. google.com
While the above catalysts are effective for selective hydrogenation to produce racemic linalool, achieving stereoselectivity to yield a specific enantiomer, such as (+)-linalool or (-)-linalool, requires the use of chiral catalysts. indagoochem.com Asymmetric hydrogenation is a powerful technique that employs transition metal complexes (typically based on rhodium, ruthenium, or iridium) with chiral ligands. ajchem-b.comacsgcipr.org Though specific application to dehydrolinalool is not widely detailed in readily available literature, the principle involves creating a chiral environment around the metal center. Chiral phosphine (B1218219) ligands, such as BINAP or DuPhos, would coordinate to the metal, forcing the dehydrolinalool substrate to bind in a specific orientation, leading to the addition of hydrogen to one face of the alkyne, thereby producing an excess of one linalool enantiomer. okayama-u.ac.jp
| Catalyst System | Key Components | Primary Outcome | Typical Selectivity |
|---|---|---|---|
| Lindlar Catalyst | Pd/CaCO₃, Lead Acetate, Quinoline | Selective Hydrogenation | High selectivity for (±)-Linalool |
| Nanostructured Pd | Pd nanoparticles in polymer matrix | Selective Hydrogenation | Up to 99.5% for (±)-Linalool taylorfrancis.com |
| Fullerene Complex | η²-C₆₀Pd(PPh₃)₂ on Carbon | Selective Hydrogenation | High purity (±)-Linalool google.com |
| Asymmetric Catalyst (Hypothetical) | Rh or Ru complex with Chiral Ligand (e.g., BINAP) | Stereoselective Hydrogenation | Enantioenriched (+)- or (-)-Linalool |
The mechanism for the selective hydrogenation of an alkyne on the surface of a heterogeneous catalyst like the Lindlar catalyst is a well-established process.
Adsorption: Both hydrogen gas (H₂) and the dehydrolinalool molecule adsorb onto the surface of the palladium catalyst. The hydrogen molecules dissociate into individual hydrogen atoms bound to the metal surface.
Complexation: The alkyne functional group of dehydrolinalool coordinates strongly with the palladium active sites. This adsorption is significantly stronger than the adsorption of the alkene functional group, which is a key factor for selectivity. chem-station.com
Syn-Addition: Two hydrogen atoms are delivered sequentially from the catalyst surface to the same side of the triple bond. This mode of addition is known as syn-addition. pearson.com
Desorption: Once the two hydrogen atoms have been added, the resulting product, linalool, has a weaker affinity for the catalyst surface than the starting material. It desorbs from the surface, allowing a new dehydrolinalool molecule to adsorb and react. rsc.org
This pathway explains the stereochemistry of the reaction, which consistently produces the cis-alkene from internal alkynes due to the syn-addition of hydrogen.
The primary byproduct in the hydrogenation of dehydrolinalool is dihydrolinalool, which results from the complete saturation of the triple bond (over-hydrogenation). taylorfrancis.com Controlling this process is paramount for an efficient synthesis of linalool.
Several strategies are employed to minimize byproduct formation:
Catalyst Poisoning: As discussed, the poisons in the Lindlar catalyst (lead and quinoline) selectively deactivate the most active sites on the palladium surface. masterorganicchemistry.com This reduces the rate of hydrogenation for the less-reactive alkene product (linalool) to a much greater extent than for the highly reactive alkyne starting material (dehydrolinalool). Computational studies suggest that poisons like lead and quinoline significantly decrease the number of available sites for alkene adsorption, thereby suppressing over-hydrogenation. rsc.org
Competitive Adsorption: The selectivity is also governed by the relative adsorption strengths. Alkynes bind more strongly to the palladium surface than alkenes. Therefore, as long as dehydrolinalool is present in the reaction mixture, it will preferentially occupy the active sites on the catalyst, effectively preventing the linalool product from adsorbing and undergoing further reduction. chem-station.com The reaction is typically stopped once the starting material is consumed to prevent subsequent hydrogenation of the product.
Reaction Conditions: Optimal control is achieved by carefully managing reaction conditions such as hydrogen pressure, temperature, and solvent. Studies on nanostructured palladium catalysts have identified optimal conditions to achieve selectivities approaching 99.5%, minimizing the formation of dihydrolinalool. taylorfrancis.com
| Control Factor | Mechanism of Action | Effect on Selectivity |
|---|---|---|
| Catalyst Poisons (e.g., Lead, Quinoline) | Block the most active catalyst sites. rsc.org | Dramatically reduces the rate of alkene hydrogenation. |
| Competitive Adsorption | Alkyne (dehydrolinalool) binds more strongly to the catalyst than the alkene (linalool). chem-station.com | Prevents product from re-adsorbing and reacting while starting material is present. |
| Reaction Monitoring | Stopping the reaction upon consumption of the starting alkyne. | Avoids the regime where the product is the only species available for hydrogenation. |
| Optimized Conditions | Fine-tuning of temperature, pressure, and solvent. taylorfrancis.com | Maximizes the rate difference between the first and second hydrogenation steps. |
Oxidation and Reduction Chemistry of Dehydrolinalool, (+)-
The chemical reactivity of dehydrolinalool is defined by its three functional groups: a tertiary alcohol, a carbon-carbon double bond, and a carbon-carbon triple bond. Its behavior in oxidation and reduction reactions (excluding catalytic hydrogenation) depends on the reagent used and its selectivity towards these groups.
Oxidation Chemistry
The oxidation of dehydrolinalool can target any of its functional groups. While specific studies on dehydrolinalool are limited, reactivity can be inferred from the known chemistry of its constituent functional groups and related molecules like linalool.
Epoxidation: The trisubstituted double bond is susceptible to epoxidation. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) would selectively oxidize the double bond to form dehydrolinalool oxide, leaving the alkyne and alcohol groups intact. Studies on linalool oxidation with hydrogen peroxide have shown the formation of epoxides and subsequent rearrangement products. rsc.org
Oxidative Cleavage: Stronger oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) under harsh conditions would lead to the cleavage of the carbon-carbon double bond. Ozonolysis followed by a reductive workup would yield a ketone and formaldehyde.
Alcohol Oxidation: As a tertiary alcohol, the hydroxyl group in dehydrolinalool is resistant to oxidation under standard conditions (e.g., with chromic acid or PCC) because it lacks a hydrogen atom on the carbinol carbon.
Atmospheric Oxidation: Similar to linalool, dehydrolinalool is expected to react in the atmosphere with hydroxyl (·OH) radicals. This complex radical-driven process would likely involve the addition to the double or triple bonds and hydrogen abstraction, leading to a cascade of reactions and the formation of various smaller, oxygenated products. nih.gov
Reduction Chemistry
Beyond catalytic hydrogenation, other reducing agents can be used, though they exhibit different selectivities. The most common are hydride-based reagents.
Sodium Borohydride (NaBH₄): This is a mild reducing agent. It is highly selective for aldehydes and ketones and does not reduce isolated alkenes, alkynes, or esters. ucalgary.cayoutube.com Therefore, NaBH₄ would be unreactive towards dehydrolinalool.
Lithium Aluminium Hydride (LiAlH₄): This is a very powerful and non-selective reducing agent capable of reducing esters, carboxylic acids, and amides. masterorganicchemistry.comlibretexts.org However, it generally does not reduce isolated (non-conjugated) carbon-carbon double or triple bonds. ic.ac.ukic.ac.uk Thus, under typical conditions, LiAlH₄ would also be expected to be unreactive with the alkene and alkyne functionalities of dehydrolinalool. Reduction of the triple bond requires different methodologies, such as dissolving metal reduction (e.g., Na in liquid NH₃), which proceeds via a different mechanism to yield a trans-alkene. chemistrysteps.com
| Reagent | Reaction Type | Reactivity at C=C | Reactivity at C≡C | Reactivity at C-OH (Tertiary) |
|---|---|---|---|---|
| H₂/Lindlar Catalyst | Reduction | No Reaction | Reduced to Alkene | No Reaction |
| m-CPBA | Oxidation | Epoxidation | No Reaction | No Reaction |
| O₃, then Zn/H₂O | Oxidation | Cleavage | No Reaction | No Reaction |
| Sodium Borohydride (NaBH₄) | Reduction | No Reaction | No Reaction | No Reaction |
| Lithium Aluminium Hydride (LiAlH₄) | Reduction | No Reaction | No Reaction | No Reaction |
+ Dehydrolinalool As a Chiral Building Block in Advanced Organic Synthesis
Precursor in the Stereoselective Synthesis of Chiral Terpenoids (e.g., (+)-Linalool, Nerolidol)
The inherent chirality of (+)-dehydrolinalool is pivotal in its role as a precursor for other chiral terpenoids. The stereochemical integrity of the C3-hydroxyl group is typically maintained in subsequent transformations, allowing for the synthesis of enantiomerically enriched products.
One of the most significant applications of (+)-dehydrolinalool is its conversion to (+)-linalool. This transformation is achieved through the selective hydrogenation of the terminal alkyne to a vinyl group, without reducing the alkene. This semi-hydrogenation is a critical industrial process, and various catalytic systems have been developed to achieve high selectivity and yield. chemicalbook.comscentree.coscentree.co The chirality at the C3 position is preserved during this reaction, making the process stereospecific.
Key to this transformation is the use of poisoned catalysts, most notably the Lindlar catalyst (palladium on calcium carbonate, poisoned with lead). scentree.co Other catalysts, often palladium-based and modified with various metals and organic compounds, are also employed to ensure the reaction stops at the alkene stage and to prevent over-reduction or isomerization. chemicalbook.comgoogle.com The conversion of dehydrolinalool to linalool (B1675412) can exceed 99% under optimized conditions. chemicalbook.com
| Catalyst | Support/Modifier | Reaction Temperature | Reaction Pressure | Yield | Reference |
|---|---|---|---|---|---|
| Palladium (Pd) | CaCO₃, modified with Lead (Lindlar Catalyst) | Ambient to Moderate | Atmospheric to Moderate H₂ pressure | High | scentree.co |
| Palladium (Pd) | Al₂O₃ or CaCO₃, modified with Pb, Bi, Mn, pyridine, quinoline (B57606) | 60 °C | 0.4 MPa | >99% | chemicalbook.com |
| η²-C₆₀Pd(PPh₃)₂ Complex | Carbon carrier "Sibunit" | 40-70 °C | Atmospheric H₂ pressure | High | google.com |
(+)-Dehydrolinalool also serves as a starting point for the synthesis of the sesquiterpene alcohol nerolidol. While not a direct conversion, the synthesis proceeds through its derivative, linalool. The industrial synthesis of nerolidol often begins with linalool, which is first converted to geranylacetone. mdpi.comscentree.co This ketone then undergoes a condensation reaction with acetylene (B1199291) to yield dehydronerolidol. The final step is a selective hydrogenation of dehydronerolidol, again using a Lindlar catalyst, to produce nerolidol. mdpi.com This multi-step pathway demonstrates how the C10 framework of dehydrolinalool is elaborated to form a more complex C15 sesquiterpenoid.
Application in the Construction of Complex Natural Products and their Analogues
While direct total syntheses of complex polycyclic natural products starting from (+)-dehydrolinalool are not extensively documented under its own name, its primary derivatives, (+)-linalool and its oxides, are recognized as important chiral building blocks. mdpi.com Given that industrial-scale production of enantiomerically pure linalool relies on the stereospecific hydrogenation of (+)-dehydrolinalool, the latter is the ultimate chiral source for these synthetic endeavors. Terpenes from the "chiral pool" are widely used starting points for the synthesis of complex natural products. nih.gov
For instance, linalool oxides, which are synthesized from linalool via epoxidation and subsequent intramolecular cyclization, are important chiral intermediates. mdpi.com These cyclic ethers have been employed in the synthesis of various bioactive natural products. Therefore, (+)-dehydrolinalool is a foundational precursor, providing the essential stereochemical information and carbon framework for more advanced synthetic intermediates used in the assembly of complex molecular architectures.
Role in the Preparation of Key Intermediates for Vitamins (e.g., Vitamin A, E, K)
(+)-Dehydrolinalool is a cornerstone in the industrial synthesis of several fat-soluble vitamins, particularly Vitamin A and Vitamin E. Its C10 framework provides a significant portion of the final vitamin structures.
Vitamin A: The synthesis of Vitamin A relies on key intermediates that are directly derived from dehydrolinalool. One major pathway involves the isomerization of dehydrolinalool to citral (B94496). google.com Citral, a mixture of the E-isomer (geranial) and Z-isomer (neral), is a crucial C10 aldehyde in the fragrance industry and a primary building block for Vitamin A. drpress.org In another key route, dehydrolinalool is converted into pseudoionone (B86502). google.com Pseudoionone is then cyclized to form α- and β-ionone, the latter of which contains the characteristic cyclohexene ring of Vitamin A and is a vital intermediate in its industrial synthesis. wpmucdn.comdurham.ac.uk
Vitamin E: The synthesis of Vitamin E (α-tocopherol) involves the condensation of two main precursors: trimethylhydroquinone (TMHQ) and isophytol. pku.edu.cn Isophytol is a C20 branched-chain alcohol, and its synthesis heavily relies on intermediates derived from dehydrolinalool. Linalool, obtained from the selective hydrogenation of dehydrolinalool, is a key starting material in the industrial preparation of isophytol. chemicalbook.compku.edu.cn Therefore, dehydrolinalool serves as the foundational chiral block for constructing the entire C15 side-chain of the Vitamin E molecule (isophytol is a C20 alcohol, but the synthesis often builds upon a C15 intermediate derived from geranylacetone, which comes from linalool).
Vitamin K: The connection of (+)-dehydrolinalool to Vitamin K synthesis is less direct but is rooted in the construction of the vitamin's characteristic isoprenoid side chain. Vitamin K1 (phylloquinone) and Vitamin K2 (menaquinones) feature a naphthoquinone "head" and an isoprenoid "tail". nih.govnih.gov The synthesis of Vitamin K1 requires a phytyl side chain, which is structurally related to isophytol used in Vitamin E synthesis. wikipedia.org Thus, the synthetic pathways originating from dehydrolinalool are relevant. For menaquinones (like MK-4), the side chain is built from isoprene units. Intermediates such as geraniol and farnesol (an isomer of nerolidol) are fundamental building blocks for these chains, and their synthesis can be traced back to C10 precursors like linalool and citral, and therefore ultimately to dehydrolinalool. scentree.co
Utility in the Synthesis of Specialty Chemicals (e.g., Flavor and Fragrance Precursors)
The flavor and fragrance industry is a major consumer of (+)-dehydrolinalool and its derivatives. The molecule's distinct floral odor makes it useful in its own right, but its true value lies in its role as a precursor to a multitude of high-impact aroma chemicals.
Linalool: As detailed previously, the hydrogenation of dehydrolinalool yields linalool, one of the most widely used fragrance ingredients, prized for its fresh, floral-woody scent. chemicalbook.comscentree.co
Citral: The rearrangement of dehydrolinalool provides citral, which possesses a strong, characteristic lemon scent and is used extensively in citrus-type perfumes and flavorings. google.comiscientific.org
Ionones: Dehydrolinalool is a precursor to pseudoionone, which is the immediate precursor to the ionones. perfumerflavorist.com The ionones are a class of fragrance chemicals famous for their characteristic violet aroma and are indispensable in fine perfumery. wpmucdn.comperfumerflavorist.com
Geraniol and Nerol: Linalool, derived from dehydrolinalool, can be isomerized in an acidic medium to produce geraniol and nerol. scentree.co These isomeric alcohols are critical fragrance compounds with rose-like scents and are also precursors for other aroma chemicals, such as citronellal and various esters. researchgate.net
Linalyl Esters: The hydroxyl group of linalool can be esterified to produce a wide range of esters, with linalyl acetate (B1210297) being the most prominent. Linalyl acetate is a major component of lavender and bergamot oils and is known for its sweet, fruity, and floral aroma. scentree.co
| Starting Material | Key Transformation | Derived Product | Odor Profile |
|---|---|---|---|
| (+)-Dehydrolinalool | Selective Hydrogenation | (+)-Linalool | Floral, Woody, Fresh |
| (+)-Dehydrolinalool | Meyer-Schuster Rearrangement | Citral | Strong Lemon |
| (+)-Dehydrolinalool | Carroll Reaction -> Cyclization | Ionones | Violet, Woody |
| (+)-Linalool | Acid-catalyzed Isomerization | Geraniol/Nerol | Rosy, Floral |
| (+)-Linalool | Esterification | Linalyl Acetate | Sweet, Fruity, Floral |
Derivatization Strategies for Expanding Synthetic Utility
The synthetic versatility of (+)-dehydrolinalool stems from the distinct reactivity of its three functional groups: the tertiary hydroxyl group, the terminal alkyne, and the internal alkene. Specific chemical modifications, or derivatizations, of these groups transform dehydrolinalool into a variety of valuable intermediates.
Selective Hydrogenation of the Alkyne: As discussed, the most common derivatization is the selective reduction of the triple bond to a double bond using poisoned palladium catalysts, yielding linalool. This transformation converts the acetylenic alcohol into an allylic alcohol, opening up new reaction possibilities. chemicalbook.com
Rearrangement to an Aldehyde: The Meyer-Schuster rearrangement, a catalytic isomerization of propargyl alcohols, converts dehydrolinalool into the α,β-unsaturated aldehyde citral. google.com This reaction fundamentally changes the carbon skeleton and functional group, providing a C10 aldehyde of immense industrial importance.
Carroll and Claisen Rearrangements: Reaction of dehydrolinalool with reagents like ethyl acetoacetate or diketene, followed by a Claisen-type rearrangement (the Carroll reaction), yields geranylacetone. mdpi.com This reaction is a key C-C bond-forming strategy that extends the carbon chain and produces a ketone, which is a precursor for nerolidol and other sesquiterpenoids. A similar reaction with orthoesters can lead to the formation of unsaturated esters.
Esterification and Etherification: The tertiary hydroxyl group can be readily converted into esters or ethers. Esterification, for instance with acetic anhydride, produces dehydrolinalyl acetate, modifying the molecule's polarity and olfactory properties.
Hydration of the Alkyne: Hydration of the terminal alkyne, typically catalyzed by mercury salts, would yield a methyl ketone, further diversifying the available functional groups for subsequent reactions.
These derivatization strategies highlight the role of (+)-dehydrolinalool not just as a single chiral building block, but as a versatile platform from which a multitude of other key synthetic intermediates can be accessed, each with its own unique applications in organic synthesis.
Theoretical and Computational Studies of Dehydrolinalool, +
Quantum Chemical Calculations on Electronic Structure and Molecular Conformation
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to determine the electronic structure and explore the potential energy surface to identify stable molecular conformations.
The electronic structure of (+)-dehydrolinalool is characterized by the distribution of its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding its reactivity. The HOMO is likely to be localized around the electron-rich regions, such as the double bond and the hydroxyl group, while the LUMO would be associated with areas susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. DFT calculations can provide precise energies and visualizations of these frontier orbitals kit.edunih.gov.
Table 1: Representative Theoretical Data for Structurally Similar Terpene Alcohols
| Parameter | Description | Typical Computational Method | Significance for (+)-Dehydrolinalool |
| Conformational Energy | Relative energies of different spatial arrangements of the atoms. | DFT (e.g., B3LYP) | Determines the most stable conformers and their population distribution. |
| HOMO-LUMO Gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | DFT | Indicates chemical reactivity and electronic transition energies. |
| Partial Atomic Charges | Distribution of electron density across the molecule. | Natural Bond Orbital (NBO) analysis | Helps in understanding intermolecular interactions and reaction sites. |
| Dipole Moment | Measure of the overall polarity of the molecule. | DFT | Influences solubility and intermolecular forces. |
Note: The data in this table is illustrative and based on general principles of computational chemistry as applied to similar molecules, in the absence of specific literature data for (+)-dehydrolinalool.
Computational Elucidation of Reaction Mechanisms and Transition State Analysis
Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions, known as reaction mechanisms rsc.orgamacad.org. By mapping the potential energy surface, stationary points such as reactants, products, intermediates, and transition states can be located and characterized. This allows for a detailed understanding of the energetic barriers and feasibility of a given reaction.
For (+)-dehydrolinalool, several types of reactions are of interest, including its hydrogenation, oxidation, and rearrangement reactions. While specific computational studies on the reaction mechanisms of (+)-dehydrolinalool are not detailed in the provided search results, the general methodologies are well-established. DFT methods are commonly used to locate transition states, which are first-order saddle points on the potential energy surface mdpi.com. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate.
For instance, in the hydrogenation of the alkyne group of dehydrolinalool to an alkene (linalool) or alkane, computational studies could elucidate the step-by-step process of hydrogen addition on a catalyst surface. This would involve modeling the adsorption of dehydrolinalool onto the catalyst, the dissociative adsorption of hydrogen, and the sequential transfer of hydrogen atoms to the carbon atoms of the triple bond. Transition state analysis would reveal the energy barriers for each of these steps.
Table 2: Key Aspects of Computational Reaction Mechanism Studies
| Aspect | Description | Computational Approach | Relevance to (+)-Dehydrolinalool |
| Potential Energy Surface (PES) Mapping | Exploring the energy of the system as a function of the geometric coordinates of the atoms. | DFT, ab initio methods | Identifies reactants, products, intermediates, and transition states. |
| Transition State (TS) Search | Locating the saddle point on the PES that connects reactants and products. | Various optimization algorithms (e.g., Berny optimization) | Determines the activation energy and the geometry of the transition state. |
| Intrinsic Reaction Coordinate (IRC) Calculation | Following the reaction path downhill from the transition state to the reactants and products. | IRC calculations | Confirms that the located transition state connects the desired reactants and products. |
| Kinetic Modeling | Using the calculated activation energies to predict reaction rates. | Transition State Theory (TST) | Allows for comparison with experimental kinetic data. |
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time mdpi.comcornell.edu. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior, conformational changes, and intermolecular interactions of molecules in various environments, such as in solution or at interfaces.
For (+)-dehydrolinalool, MD simulations could be employed to understand its behavior in different solvents, its interaction with other molecules, and its aggregation properties. For example, a simulation of (+)-dehydrolinalool in water could reveal the structure of the hydration shell around the molecule and the nature of the hydrogen bonding between the hydroxyl group and water molecules. A study on the diffusion of linalool (B1675412) in a low-density polyethylene (B3416737) (LDPE) film utilized MD simulations to investigate the microscopic diffusion mechanism researchgate.net. Similar studies could be applied to (+)-dehydrolinalool to understand its transport properties in polymeric materials.
The study of intermolecular interactions is crucial for understanding the physical and chemical properties of a substance. These interactions can be investigated using quantum chemical calculations on molecular dimers or clusters, or through the analysis of MD trajectories nih.govmdpi.com. The primary intermolecular interactions for (+)-dehydrolinalool would include:
Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of dimers or larger aggregates.
Van der Waals Interactions: These include dispersion forces and dipole-dipole interactions, which are significant for a molecule of this size.
π-Interactions: The double and triple bonds can participate in π-π stacking or other interactions with aromatic systems.
Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion energies mdpi.com.
Theoretical Studies on Catalytic Processes Involving Dehydrolinalool, (+)- (e.g., Hydrogenation Catalysis)
The selective hydrogenation of dehydrolinalool is an industrially important reaction, as it is a key step in the synthesis of linalool, a valuable fragrance and flavor compound. Theoretical studies can provide valuable insights into the catalytic mechanisms and help in the design of more efficient and selective catalysts.
The hydrogenation of dehydrolinalool involves the addition of hydrogen across the carbon-carbon triple bond. A key challenge is to achieve high selectivity towards the corresponding alkene (linalool) without further reduction to the alkane (dihydrolinalool) taylorfrancis.com. Palladium-based catalysts are often used for this purpose.
Theoretical studies, often using DFT, can be employed to model the catalytic cycle. This involves:
Adsorption of Reactants: Modeling the binding of (+)-dehydrolinalool and hydrogen to the catalyst surface. The binding energies and geometries can be calculated to determine the most stable adsorption modes.
Surface Reaction: Investigating the mechanism of hydrogen addition. This could proceed in a stepwise manner, with the formation of a semi-hydrogenated intermediate on the surface.
Desorption of Products: Modeling the release of the product, linalool, from the catalyst surface.
Studies have been conducted on the selective hydrogenation of dehydrolinalool using nanostructured palladium-polymeric composite catalysts taylorfrancis.com. The catalytic properties were investigated, and optimal conditions were found to achieve high selectivity. It was shown that the reaction kinetics were zero-order with respect to dehydrolinalool scholarsportal.info. While these are experimental studies, they provide a basis for theoretical investigations to understand the underlying principles governing the observed selectivity and kinetics. For example, computational models could explore how the polymer support influences the electronic properties of the palladium nanoparticles and how this, in turn, affects the adsorption energies of the reactant and intermediate species, thereby controlling the selectivity.
The hydrogenation of dehydrated and cyclized linalool has also been investigated as a route to high-performance sustainable aviation fuel, highlighting the broader relevance of catalytic transformations of this class of molecules researchgate.netnih.gov.
Prediction of Spectroscopic Properties and Chiral Recognition
Computational chemistry plays a vital role in the prediction and interpretation of various types of spectra, including NMR, IR, and UV-Vis. These predictions can aid in the structural elucidation of new compounds and in the analysis of complex mixtures.
NMR Spectroscopy: The prediction of NMR chemical shifts and coupling constants is a powerful tool for confirming molecular structures. DFT calculations, often using the Gauge-Invariant Atomic Orbital (GIAO) method, can provide theoretical NMR parameters that can be compared with experimental data nih.gov. For a flexible molecule like (+)-dehydrolinalool, it is important to perform a conformational search and then calculate the Boltzmann-averaged NMR parameters over the low-energy conformers to obtain accurate predictions github.iofrontiersin.org.
Chiral Recognition: The differentiation of enantiomers is a critical task in many fields. Computational methods can be used to study the mechanisms of chiral recognition. This often involves modeling the interaction between the chiral analyte, such as (+)-dehydrolinalool, and a chiral selector, which could be a chiral stationary phase in chromatography or a chiral solvating agent in NMR.
By calculating the interaction energies and structures of the diastereomeric complexes formed between the enantiomers of dehydrolinalool and a chiral selector, it is possible to understand the origin of the enantioselective recognition. For example, differences in the stability of the complexes can lead to different retention times in chiral chromatography. While no specific computational studies on the chiral recognition of (+)-dehydrolinalool were found, the principles are well-established and have been applied to other chiral molecules.
Natural Occurrence and Biosynthetic Context of Dehydrolinalool, +
Detection and Identification in Biological Matrices (e.g., Plants, Teas)
(+)-Dehydrolinalool has been identified as a component of the floral scent and essential oils of several plant species. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are typically employed for its detection and quantification in complex biological samples.
Table 1: Documented Natural Occurrences of (+)-Dehydrolinalool
| Plant Species | Family | Plant Part | Reference(s) |
| Cirsium arvense (Creeping Thistle) | Asteraceae | Flowers | blm.govresearchgate.netnatureserve.orgnih.govpnwhandbooks.org |
| Passiflora species (Passionflower) | Passifloraceae | Flowers | nih.govscielo.brnih.govekb.egmdpi.com |
| Humulus lupulus (Hops) | Cannabaceae | Cones (essential oil) | suregork.comnih.govresearchgate.netagraria.com.brbohrium.com |
The presence of dehydrolinalool in hops contributes to the complex aroma profile of beer suregork.comresearchgate.netagraria.com.brbohrium.com. In passionflower species, it is one of many volatile compounds that create their distinct floral fragrance nih.govscielo.brnih.govekb.egmdpi.com. The floral scent of Cirsium arvense also contains dehydrolinalool, which likely plays a role in attracting pollinators blm.govresearchgate.netnatureserve.orgnih.govpnwhandbooks.org. While its presence in tea has been investigated, it is often in the context of its more common derivative, linalool (B1675412), which is a significant contributor to tea aroma.
Relationship to Biosynthetic Pathways of Related Terpenoids (e.g., Linalool)
The biosynthesis of terpenoids, including (+)-dehydrolinalool, originates from the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP) nih.govresearchgate.netneliti.com. These precursors are synthesized through either the mevalonate (B85504) (MVA) pathway in the cytosol or the methylerythritol phosphate (B84403) (MEP) pathway in the plastids nih.govneliti.compugetsound.edu.
The biosynthesis of the C10 monoterpenes, such as linalool and presumably dehydrolinalool, proceeds through the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP to form geranyl pyrophosphate (GPP) nih.govneliti.comd-nb.info. Terpene synthases (TPSs) then catalyze the conversion of GPP into a diverse array of monoterpene structures.
While the direct biosynthetic pathway to (+)-dehydrolinalool has not been fully elucidated in plants, it is structurally very similar to the well-studied monoterpene, linalool. Linalool is synthesized from GPP by the action of linalool synthase scentree.co. It is hypothesized that dehydrolinalool may be an intermediate or a side-product of the linalool biosynthetic pathway, or it may be synthesized from a related precursor via a specific terpene synthase. The key structural difference is the presence of a triple bond in dehydrolinalool, suggesting a desaturation reaction may be involved.
Enzymatic Transformations in Biological Systems Leading to or from Dehydrolinalool
Information regarding specific enzymatic transformations leading directly to or from (+)-dehydrolinalool in biological systems is limited. However, the metabolism of the closely related compound, linalool, has been studied. For instance, in various organisms, linalool can be hydroxylated, oxidized, or further metabolized into other compounds d-nb.info.
It is plausible that dehydrolinalool can be enzymatically converted to linalool through the reduction of its triple bond. Industrially, dehydrolinalool is used as a precursor for the synthesis of linalool via catalytic hydrogenation scentree.co. Whether a similar enzymatic reduction occurs in plants is a subject for further investigation. The enzymes responsible for such a transformation would likely be a type of reductase. Conversely, the formation of dehydrolinalool from a precursor like linalool would require a dehydrogenation or desaturation step, likely catalyzed by a desaturase or an oxidase.
Ecological Roles of Naturally Occurring Dehydrolinalool and its Derivatives (e.g., Insect Interactions)
Plant-emitted volatile organic compounds (VOCs), including monoterpenoids, play crucial roles in mediating interactions between plants and insects slu.senih.govaloki.hu. These chemical signals can act as attractants for pollinators or as defense compounds against herbivores slu.senih.govaloki.huresearchgate.netnih.gov.
While the specific ecological roles of (+)-dehydrolinalool are not as extensively studied as those of linalool, its presence in floral scents suggests a role in attracting pollinators. The floral and citrus notes of dehydrolinalool could be a component of the "olfactory signature" that guides insects to specific flowers for nectar and pollen rewards chemimpex.com.
In the context of plant defense, terpenoids can act as repellents or toxins to herbivores slu.senih.gov. Linalool has been shown to have both attractive and repellent effects on different insect species researchgate.net. For example, it can attract natural enemies of herbivores (an indirect defense mechanism) while also directly deterring some herbivores from feeding aloki.huresearchgate.netnih.gov. Given its structural similarity, (+)-dehydrolinalool may have similar multifaceted roles in plant-insect interactions, potentially acting as an attractant for beneficial insects or a deterrent for pests. Further research is needed to fully understand the specific ecological functions of this compound in the complex chemical communication networks of ecosystems.
Emerging Research Directions and Future Perspectives in + Dehydrolinalool Chemistry
Development of Novel and Sustainable Synthetic Methodologies for Enantiospecific (+)-Dehydrolinalool
The classical synthesis of dehydrolinalool involves the ethynylation of 6-methyl-5-hepten-2-one (B42903) with acetylene (B1199291), often using alkaline catalysts in liquid ammonia. google.com This method, while effective for producing the racemic mixture, falls short of modern demands for enantiomeric purity and sustainability. The future of (+)-dehydrolinalool synthesis lies in developing methodologies that are both enantiospecific and environmentally benign.
Emerging strategies in green chemistry offer a roadmap for this evolution. unibo.itunibo.it Key areas of development include:
Biocatalysis : The use of enzymes or whole-cell systems presents a promising avenue for producing (+)-dehydrolinalool with high enantioselectivity. mdpi.com Biocatalytic processes operate under mild conditions (ambient temperature and pressure) and often use water as a solvent, significantly reducing the environmental impact. mdpi.com The development of "designer" terpene synthases or other engineered enzymes could enable the direct and highly selective synthesis of the desired enantiomer from simple precursors. researchgate.netnih.gov
Asymmetric Organocatalysis : This field utilizes small organic molecules to catalyze enantioselective transformations, avoiding the use of potentially toxic and expensive heavy metals. princeton.edunih.gov The design of a chiral organocatalyst that could facilitate the asymmetric addition of an acetylene equivalent to 6-methyl-5-hepten-2-one would represent a significant breakthrough, providing direct access to (+)-dehydrolinalool. nih.govrsc.org
Sustainable Reaction Media : Replacing traditional volatile organic compounds (VOCs) with greener alternatives is a critical goal. Deep eutectic solvents (DESs) and ionic liquids are being explored as recyclable reaction media that can enhance reaction rates and selectivity. semanticscholar.org Integrating these solvents into an asymmetric catalytic system could lead to a truly sustainable synthetic process.
Deeper Mechanistic Understanding of Complex Dehydrolinalool Transformations
A thorough understanding of reaction mechanisms is fundamental to optimizing existing processes and discovering new reactivity. For dehydrolinalool, the most studied transformation is its selective hydrogenation to linalool (B1675412). Kinetic studies of this reaction using palladium nanoparticles have revealed that the process is zero-order with respect to the concentration of dehydrolinalool. scholarsportal.info This suggests that under these conditions, the catalyst surface is saturated with the reactant, and the rate-determining step does not involve the dehydrolinalool molecule in the bulk solution.
Future research must move beyond these initial findings to build a more complete mechanistic picture. This involves:
Intermediate and Transition State Analysis : Utilizing advanced spectroscopic techniques (e.g., in-situ IR, NMR) and computational modeling to identify transient intermediates and map the energy profiles of reaction pathways.
Kinetic Modeling : Developing comprehensive kinetic models that account for factors like competitive adsorption of reactants and products on the catalyst surface, as seen in other hydrogenation systems. nih.gov
Isotopic Labeling Studies : Employing isotopically labeled reagents (e.g., deuterium (B1214612) instead of hydrogen) to trace the pathways of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.
By gaining a deeper mechanistic insight into not only hydrogenation but also other potential transformations like cyclization and oxidation, chemists can rationally design more efficient and selective catalysts and reaction conditions.
Integration of Advanced Catalytic Systems for Enhanced Selectivity and Efficiency
The selective conversion of dehydrolinalool's alkyne group to an alkene without over-reducing the existing double bond is a significant catalytic challenge. Research in this area is focused on developing highly sophisticated catalytic systems that offer superior control over selectivity and activity.
Several advanced catalytic systems have shown promise in the selective hydrogenation of dehydrolinalool:
| Catalyst System | Support/Matrix | Key Features | Selectivity to Linalool | Reference |
| Palladium Nanoparticles | PEO-b-P2VP Micelles | Solvent and pH control micellar structure, influencing activity and selectivity. | Up to 99.4% | scholarsportal.info |
| Modified Lindlar Catalyst | CaCO₃ or Al₂O₃ | Doped with promoters like lead (Pb) and bismuth (Bi) to poison over-active sites. | High selectivity | google.com |
| Palladium Complex | "Sibunit" Carbon Carrier | A novel η²-C₆₀Pd(PPh₃)₂ fullerene complex catalyst. | High purity product (97-98% yield) | google.com |
| Pd-Polymeric Composites | Various Polymers (e.g., HPS) | Nanostructured palladium impregnated into polymeric matrices. | Up to 99.5% | taylorfrancis.com |
Beyond hydrogenation, acid catalysts are being developed for other transformations. For instance, non-polymeric acids containing sulfur (VI) atoms, such as p-toluenesulfonic acid, have been shown to be highly effective catalysts for the cyclization of dehydrolinalool to produce cyclo-dehydrolinalool in yields exceeding 90%. google.com
Future work will likely involve the integration of machine learning and high-throughput screening to accelerate the discovery of novel multimetallic catalysts with optimized performance for specific transformations. nih.gov
Exploration of Undiscovered Reactivity and Derivatization Pathways
While the hydrogenation and cyclization of dehydrolinalool are known pathways, its rich functionality—a tertiary alcohol, an alkyne, and an alkene—suggests a wide scope for unexplored reactivity. Future research will focus on leveraging this functionality to create novel derivatives with potentially interesting properties.
Potential avenues for exploration include:
Asymmetric Epoxidation and Cyclization : Drawing analogy from the chemistry of linalool, the selective epoxidation of the double bond in dehydrolinalool, followed by acid-catalyzed intramolecular cyclization, could lead to chiral furanoid and pyranoid derivatives. mdpi.com This pathway could open access to a new family of fragrant compounds or pharmaceutical intermediates.
Click Chemistry and Functionalization : The terminal alkyne is a prime functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This would allow for the straightforward attachment of dehydrolinalool to a wide variety of molecules, including polymers, biomolecules, and fluorescent tags.
Hydrofunctionalization Reactions : Modern catalytic methods could enable the addition of diverse functionalities across the alkyne or alkene. Reactions such as hydroamination, hydrothiolation, semanticscholar.org and hydrosilylation could yield a vast array of new derivatives. For example, organocatalytic methods are being developed for the synthesis of esters from unsaturated aldehydes, a strategy that could potentially be adapted for dehydrolinalool. nih.gov
By exploring these and other modern synthetic reactions, the chemical space accessible from (+)-dehydrolinalool can be significantly expanded, potentially leading to the discovery of new materials, fragrances, and bioactive molecules.
Computational Chemistry in Predictive Synthesis and Property Design
Computational chemistry has become an indispensable tool for modern chemical research, allowing for the prediction of molecular properties and the elucidation of complex reaction mechanisms at a level of detail that is often inaccessible through experimentation alone. For (+)-dehydrolinalool, computational methods like Density Functional Theory (DFT) can provide profound insights. uio.no
Key applications in the context of dehydrolinalool chemistry include:
Mechanism Elucidation : Computational modeling can be used to map the potential energy surfaces of reactions like hydrogenation. This allows researchers to identify the lowest energy pathways, characterize the structures of transition states, and understand the origins of catalytic selectivity. uio.no
Catalyst Design : By simulating the interaction of dehydrolinalool with a catalyst's surface, computational models can help predict which catalyst compositions and structures will be most effective. This predictive power can guide experimental efforts, saving significant time and resources.
Property Prediction : Important physical and chemical properties, such as spectroscopic data (NMR, IR), conformational preferences, and even olfactory characteristics, can be predicted using computational models. This is valuable for characterizing new derivatives and for designing molecules with specific desired properties. diva-portal.org
The synergy between computational modeling and experimental work is crucial. Theoretical predictions can guide the design of experiments, while experimental results provide the necessary validation to refine and improve the computational models, creating a powerful cycle of discovery.
Q & A
Q. What are the optimal catalytic conditions for synthesizing citral from (+)-dehydrolinalool, and how are these parameters experimentally validated?
The Meyer-Schuster rearrangement of (+)-dehydrolinalool to citral is optimized using titanium isopropylate (Ti(OiPr)₄) and cuprous chloride (CuCl) as co-catalysts. Key parameters include a molar ratio of Ti:Cu = 4:1, catalyst loading of 3.5 wt%, and reaction at 110°C for 3 hours under nitrogen. Validation involves monitoring conversion via GC-MS and quantifying citral yield (88.4%) using steam distillation and FTIR for purity assessment (>97%) .
Q. How can (+)-dehydrolinalool’s stability be maintained during storage to prevent undesired oxidation byproducts?
Oxidative degradation can be mitigated by adding antioxidants like BHT or α-tocopherol (0.1% w/w) during synthesis. Peroxide values should be kept below 20 mmol/L, as hydroperoxides are potent sensitizers. Accelerated aging tests under controlled O₂ exposure and HPLC monitoring of peroxide formation are recommended for stability validation .
Q. What spectroscopic and chromatographic methods are most effective for characterizing (+)-dehydrolinalool and its derivatives?
FTIR identifies functional groups (e.g., -OH at ~3400 cm⁻¹, C≡C stretch at ~2100 cm⁻¹), while GC-MS quantifies reaction products. For isomer-specific analysis, chiral HPLC or polarimetry distinguishes enantiomers like (S)-dehydrolinalool (CAS 125411-11-2) . Purity is confirmed via NMR (¹³C and ¹H) and refractive index matching (n = 1.475) .
Advanced Research Questions
Q. How do anti-Saytzeff regioselectivity trends in (+)-dehydrolinalool dehydration impact fragrance precursor synthesis?
Dehydration follows anti-Saytzeff kinetics (tertiary > secondary > primary alcohols), favoring less substituted alkenes. Computational modeling (Curtin-Hammett framework) and kinetic isotope effects (KIE) studies reconcile discrepancies in reported selectivity. For example, CuSO₄-catalyzed dehydration yields Dynascone precursors, critical in fragrance synthesis .
Q. What mechanistic insights explain the role of organic acids in enhancing (+)-dehydrolinalool’s Meyer-Schuster rearrangement efficiency?
Organic acids (e.g., p-toluenesulfonic acid) protonate the propargyl alcohol intermediate, stabilizing the transition state. Isotopic labeling (D₂O or ¹⁸O) and DFT calculations reveal rate-determining steps, such as acetylide formation. Synergistic effects between Ti(OiPr)₄ and CuCl reduce activation energy, confirmed via Arrhenius plots .
Q. How do stereochemical variations (e.g., (S)- vs. (R)-dehydrolinalool) influence metabolic pathways and toxicity profiles?
Enantiomers exhibit differential metabolic rates in hepatic CYP450-mediated oxidation. In vitro assays (e.g., human hepatocyte models) paired with LC-MS/MS quantify metabolites like dehydrolinalool oxide. (S)-isomers show higher renal clearance in murine studies, necessitating chiral resolution techniques for safety assessments .
Q. What strategies resolve contradictions in reported catalytic efficiencies for (+)-dehydrolinalool transformations?
Discrepancies arise from solvent polarity effects (e.g., THF vs. toluene) or trace metal impurities. Controlled reproducibility studies with ICP-MS analysis of catalyst batches and multivariate ANOVA identify confounding variables. For example, CuCl purity >99.5% is critical for consistent Ti-Cu synergy .
Methodological Considerations
Q. How can researchers design kinetic studies to distinguish between competing dehydration pathways of (+)-dehydrolinalool?
Use isotemporal sampling and pseudo-first-order kinetics with excess acid. Apparent activation energies (Eₐ) derived from Eyring plots differentiate concerted vs. stepwise mechanisms. Trapping intermediates (e.g., silylation of propargyl alcohol) with TMSCl provides mechanistic evidence .
Q. What analytical workflows are recommended for detecting trace impurities in (+)-dehydrolinalool-based syntheses?
LC-QTOF-MS with collision-induced dissociation (CID) identifies byproducts (e.g., dimeric ethers). Headspace GC-MS detects volatile impurities (<0.1% w/w), while ICP-OES screens for residual catalysts (Ti, Cu) post-synthesis .
Safety and Compliance
Q. What protocols ensure safe handling of (+)-dehydrolinalool in academic labs, given its sensitization potential?
PPE (nitrile gloves, fume hoods) is mandatory. Storage under argon with 0.1% BHT prevents peroxide formation. Regular peroxide value testing (ASTM E298) and disposal via incineration (≥1000°C) comply with ECHA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
